

Cross-referencing spectroscopic data of new 4H-1,4-Oxazine compounds

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Compound of Interest

Compound Name: 4H-1,4-Oxazine

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A Comprehensive Guide to the Spectroscopic Properties of Novel **4H-1,4-Oxazine** Derivatives

This guide provides a detailed comparative analysis of the spectroscopic data for a series of newly synthesized 4H-1,3,4-Oxadiazine compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these novel heterocyclic structures. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for the synthesis and analysis process.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a series of 2-methyl-5-aryl-4H-1,3,4-oxadiazine derivatives. This allows for a clear and objective comparison of the influence of different aryl substituents on the spectroscopic properties of the **4H-1,4-Oxazine** core.

Compound	Ar (Aryl Group)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)
1	Phenyl	2.50 (s, 3H, CH ₃), 7.35-7.45 (m, 3H, Ar-H), 7.65-7.75 (m, 2H, Ar-H), 7.80 (s, 1H, H-6), 10.40 (s, 1H, NH)	20.40, 127.10, 128.70, 130.00, 133.90, 143.10, 166.10, 174.40	3188 (N-H), 3081 (=C-H), 2974 (C-H), 1672 (C=N), 1604, 1465 (C=C), 1339 (C-N), 1134 (C-O)
2	p-Tolyl	2.38 (s, 3H, CH ₃), 2.39 (s, 3H, CH ₃), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 7.57 (d, J=7.5 Hz, 2H, Ar-H), 7.84 (s, 1H, H-6), 10.50 (s, 1H, NH)	20.67, 21.41, 127.00, 129.85, 132.04, 139.79, 143.01, 165.88, 172.24	3184 (N-H), 3087 (=C-H), 2973 (C-H), 1667 (C=N), 1600, 1506 (C=C), 1393 (C-N), 1133 (C-O)
3	4-Chlorophenyl	2.44 (s, 3H, CH ₃), 7.36 (d, J=8.0 Hz, 2H, Ar-H), 7.60 (d, J=8.0 Hz, 2H, Ar-H), 7.82 (s, 1H, H-6), 10.60 (s, 1H, NH)	20.65, 128.66, 133.68, 134.47, 141.61, 144.70, 166.10, 172.43	3192 (N-H), 3080 (=C-H), 2961 (C-H), 1681 (C=N), 1604 (C=C), 1323 (C-N), 1286 (C-O)
4	4-Methoxyphenyl	2.35 (s, 3H, CH ₃), 3.82 (s, 3H, OCH ₃), 6.91 (d, J=8.0 Hz, 2H, Ar-H), 7.61 (d, J=7.4 Hz, 2H, Ar-H), 7.79 (s, 1H,	20.69, 55.67, 114.69, 127.33, 128.59, 142.80, 160.89, 165.76, 172.13	3183 (N-H), 3087 (=C-H), 2968 (C-H), 1670 (C=N), 1606, 1508 (C=C), 1390 (C-N), 1169 (C-O)

H-6), 10.38 (s,
1H, NH)

Experimental Protocols

The following section details the general methodologies employed for the synthesis and spectroscopic characterization of the novel **4H-1,4-Oxazine** compounds.

General Synthesis of 2-Methyl-5-Aryl-4H-1,3,4-Oxadiazines

A mixture of the appropriate vinyl cyanide (1 mmol) and acetohydrazide (1 mmol) was stirred in water (2 ml) at reflux temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled and poured onto crushed ice. The resulting solid product was filtered, washed with water, and dried. For further purification, recrystallization from an appropriate solvent or column chromatography can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ^1H and 125 MHz for ^{13}C .

- **Sample Preparation:** Approximately 5-25 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Data Acquisition:** Spectra were acquired at room temperature. For ^1H NMR, a sufficient number of scans were averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans were typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Reporting:** Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of each signal is indicated as s (singlet), d (doublet), t (triplet), q (quartet), or m (multiplet). Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using the KBr pellet method.

- **Sample Preparation:** 1-2 mg of the solid sample was finely ground in an agate mortar. Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the mixture was thoroughly ground to ensure a homogenous mixture. The resulting powder was then compressed in a die under high pressure to form a transparent pellet.
- **Data Acquisition:** A background spectrum of a pure KBr pellet was recorded first. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm^{-1} .
- **Data Reporting:** The positions of the absorption bands (ν) are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

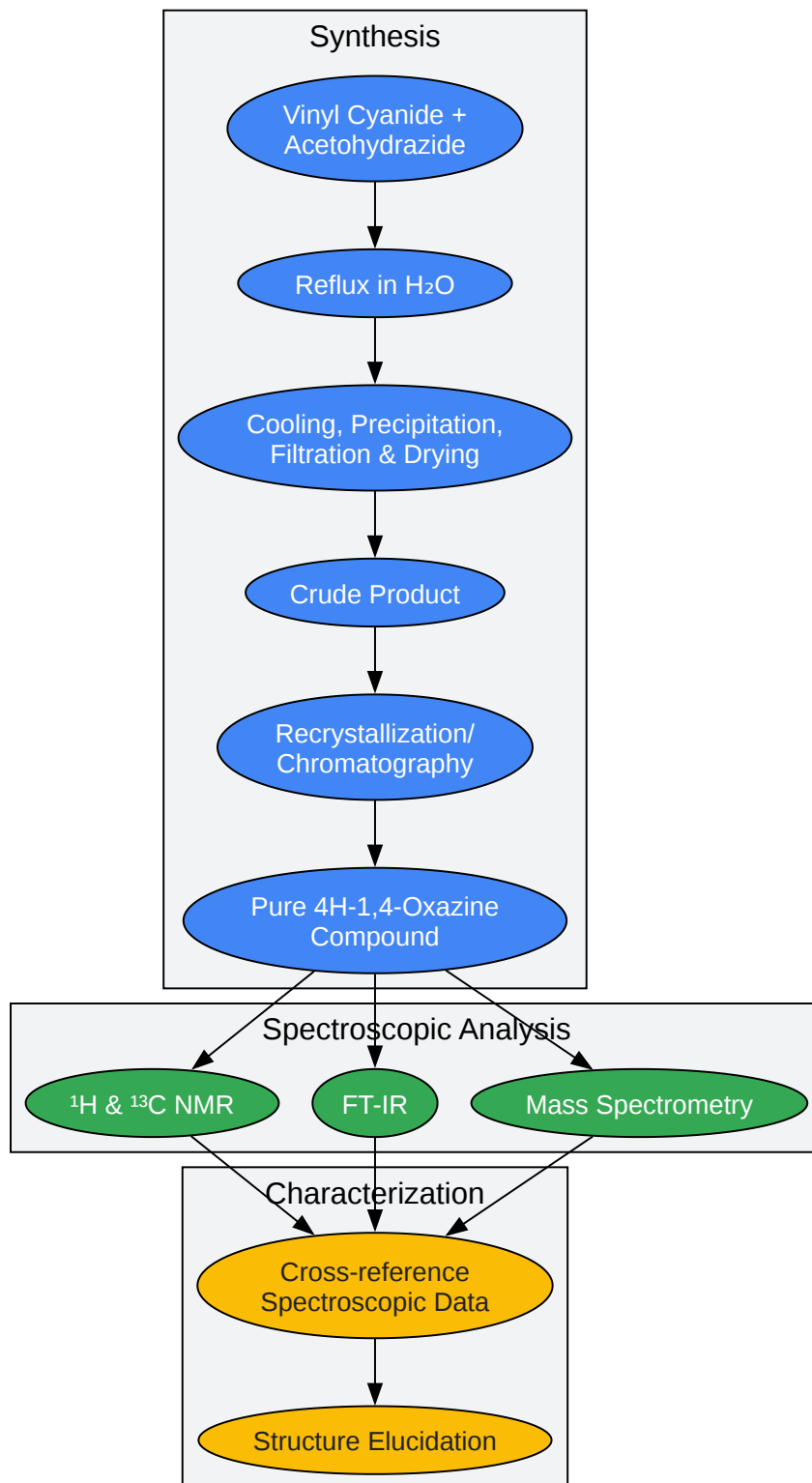
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

- **Sample Introduction:** A small amount of the solid sample was introduced directly into the ion source via a heated solids probe. The sample was volatilized by heating under high vacuum.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Data Analysis:** The mass-to-charge ratio (m/z) of the resulting ions was determined. The data is typically presented as a mass spectrum, which is a plot of ion abundance versus m/z .

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from the synthesis of the target compounds to their spectroscopic analysis and characterization.

Workflow for Synthesis and Spectroscopic Analysis of 4H-1,4-Oxazine Compounds



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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